

"Triethanolamine chemical properties and structure"

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Triethanolamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (TEA) is a versatile tertiary amine and triol with a wide range of applications in industrial, pharmaceutical, and cosmetic formulations. Its unique chemical structure, possessing both hydroxyl and amino functional groups, imparts amphiphilic properties, allowing it to function as a weak base, emulsifier, surfactant, and corrosion inhibitor. This guide provides an in-depth overview of the chemical properties, structure, and key reactions of triethanolamine, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations to facilitate a comprehensive understanding for research and development professionals.

Chemical Structure and Identification

Triethanolamine, systematically named 2,2',2"-nitrilotriethanol, is an organic compound with the chemical formula N(CH₂CH₂OH)₃. The central nitrogen atom is bonded to three ethanol groups, resulting in a molecule with a tertiary amine core and three primary alcohol functionalities. This structure is key to its chemical behavior, providing a hydrophilic character due to the hydroxyl groups and a basic nitrogen center.



The structural representation of triethanolamine is as follows:

Key Identifiers:

CAS Number: 102-71-6

Molecular Formula: C₆H₁₅NO₃

Molecular Weight: 149.19 g/mol [1]

Physicochemical Properties

The physical and chemical properties of triethanolamine are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Table 1: Physical Properties of Triethanolamine

Property	Value	References
Appearance	Colorless to pale yellow, viscous liquid	[2][3]
Odor	Mildly ammoniacal	[2]
Melting Point	21.6 °C (70.9 °F)	[4]
Boiling Point	335.4 °C (635.7 °F) with decomposition	[4]
Density	1.124 g/mL at 25 °C	
Solubility	Miscible with water, ethanol, and acetone. Slightly soluble in benzene and ether.	[2]
Vapor Pressure	<0.01 mmHg at 20 °C	_
Refractive Index	1.485 at 20 °C	-

Table 2: Chemical Properties of Triethanolamine



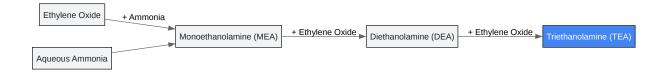
Property	Value	References
рКа	7.76 at 25 °C	[4]
pН	~10 (1% aqueous solution)	
Flash Point	179 °C (354 °F)	_
Autoignition Temperature	324 °C (615 °F)	_

Key Chemical Reactions and Pathways

Triethanolamine's reactivity is primarily governed by its tertiary amine and alcohol groups. These functionalities allow it to participate in a variety of chemical transformations, making it a valuable intermediate and functional ingredient.

Synthesis of Triethanolamine

Triethanolamine is commercially produced via the reaction of ethylene oxide with aqueous ammonia. This reaction proceeds through a nucleophilic substitution mechanism, where ammonia attacks the epoxide ring of ethylene oxide. The reaction is typically carried out at elevated temperatures and pressures. The process also yields monoethanolamine (MEA) and diethanolamine (DEA) as byproducts, which are separated by fractional distillation.



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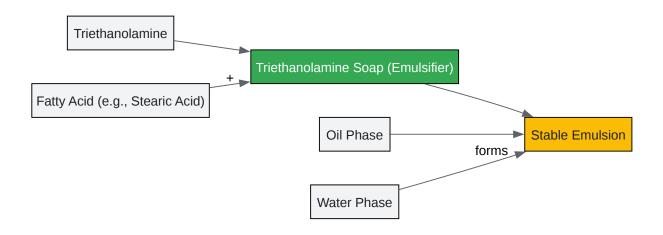
Figure 1: Synthesis pathway of Triethanolamine.

Emulsification via Reaction with Fatty Acids

A primary application of triethanolamine in cosmetic and pharmaceutical formulations is as an emulsifier. It reacts with fatty acids, such as stearic acid, in a neutralization reaction to form a



triethanolammonium salt, commonly referred to as a soap. This in-situ formation of an emulsifying agent allows for the stable mixing of oil and water phases.[5] The resulting triethanolamine stearate possesses a hydrophilic head (the ammonium carboxylate group) and a lipophilic tail (the long hydrocarbon chain of the fatty acid), enabling it to reduce the interfacial tension between oil and water.



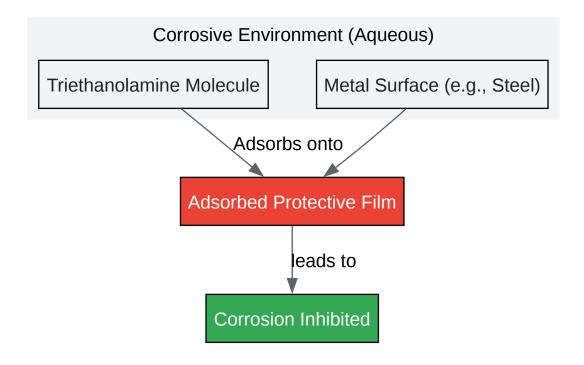
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Figure 2: Emulsification action of Triethanolamine.

Corrosion Inhibition Mechanism

Triethanolamine is an effective corrosion inhibitor for ferrous metals. Its mechanism of action involves the adsorption of the molecule onto the metal surface. The nitrogen atom, with its lone pair of electrons, and the oxygen atoms of the hydroxyl groups can coordinate with the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. In aqueous solutions, triethanolamine also increases the pH, which can contribute to the passivation of the metal surface, further inhibiting corrosion.





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Figure 3: Corrosion inhibition by Triethanolamine.

Experimental Protocols

The following sections outline detailed methodologies for the determination of key physicochemical properties of triethanolamine.

Gas Chromatography (GC) for Purity and Impurity Profiling

This method is suitable for the quantitative analysis of triethanolamine and the determination of related substances like monoethanolamine and diethanolamine.

- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector: Split/splitless injector.



Injection Volume: 1 μL.

• Injector Temperature: 250 °C.

o Split Ratio: 50:1.

• Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 15 °C/min.

Hold: 280 °C for 5 minutes.

Detector: FID

• Temperature: 300 °C.

Hydrogen Flow: 30 mL/min.

Air Flow: 300 mL/min.

Makeup Gas (Helium): 25 mL/min.

• Sample Preparation:

- Accurately weigh approximately 100 mg of the triethanolamine sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent such as methanol or isopropanol.
- Prepare a series of calibration standards of known concentrations of triethanolamine, monoethanolamine, and diethanolamine in the same solvent.

Analysis:

- Inject the standards to generate a calibration curve.
- Inject the sample solution.



• Identify and quantify the components based on retention times and the calibration curve.

Potentiometric Titration for pKa Determination

This protocol describes the determination of the acid dissociation constant (pKa) of triethanolamine.

Apparatus:

- o pH meter with a combination pH electrode.
- Magnetic stirrer and stir bar.
- Burette (10 mL or 25 mL).

Reagents:

- Standardized 0.1 M hydrochloric acid (HCl) solution.
- Triethanolamine solution (approximately 0.05 M, accurately prepared).
- Deionized water, boiled to remove dissolved CO₂.

Procedure:

- Calibrate the pH meter using standard buffers (pH 4, 7, and 10).
- Pipette 50.0 mL of the triethanolamine solution into a beaker.
- Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
- Record the initial pH of the solution.
- Add the 0.1 M HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
- Continue the titration until the pH has dropped significantly (e.g., to pH 3-4).



- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
 - Determine the equivalence point from the inflection point of the titration curve. A first derivative plot ($\Delta pH/\Delta V$ vs. V) can be used to accurately locate the equivalence point.
 - The pKa is equal to the pH at the half-equivalence point.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

This method provides information about the functional groups present in the triethanolamine molecule.

- Instrumentation: FTIR spectrometer.
- Sample Preparation: A thin film of neat liquid triethanolamine is placed between two potassium bromide (KBr) plates.
- Analysis:
 - Scan Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Expected Characteristic Absorptions:
 - O-H stretch (alcohol): A broad band in the region of 3600-3200 cm⁻¹.
 - C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.
 - C-N stretch (amine): Absorption in the 1250-1020 cm⁻¹ region.
 - C-O stretch (alcohol): Strong absorption around 1050-1000 cm⁻¹.



Conclusion

Triethanolamine's multifaceted chemical nature, stemming from its unique combination of tertiary amine and triol functionalities, establishes it as a cornerstone ingredient in a vast array of scientific and industrial applications. This guide has provided a detailed examination of its chemical and physical properties, elucidated key reaction pathways, and offered standardized experimental protocols for its characterization. A thorough understanding of these fundamental aspects is paramount for researchers, scientists, and drug development professionals to effectively harness the potential of triethanolamine in novel formulations and applications. The provided data and methodologies serve as a valuable resource to ensure the quality, efficacy, and safety of products containing this versatile compound.

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